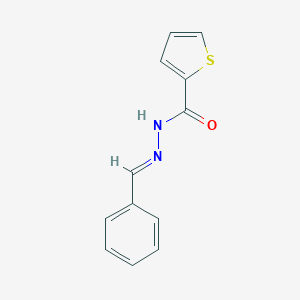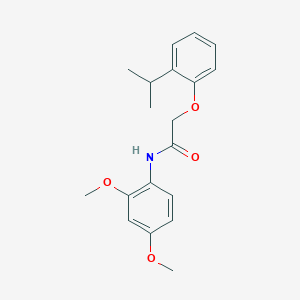
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl ring substituted with methoxy groups and a phenoxy group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxy Acetate Intermediate: The reaction between 2-(propan-2-yl)phenol and chloroacetic acid in the presence of a base such as sodium hydroxide can yield 2-(propan-2-yl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid intermediate can then be reacted with 2,4-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure with a methyl group instead of an isopropyl group.
N-(2,4-dimethoxyphenyl)-2-[2-(ethyl)phenoxy]acetamide: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall properties.
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO4/c1-13(2)15-7-5-6-8-17(15)24-12-19(21)20-16-10-9-14(22-3)11-18(16)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Clé InChI |
QJDLMERAHDIUID-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


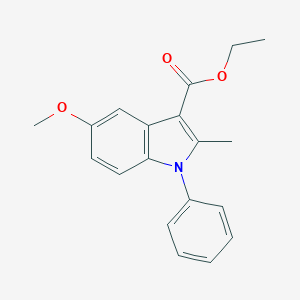
![2-Butyl-3a,11b-dihydrophenanthro[9,10-c]pyrrole-1,3-dione](/img/structure/B379493.png)
![N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B379495.png)
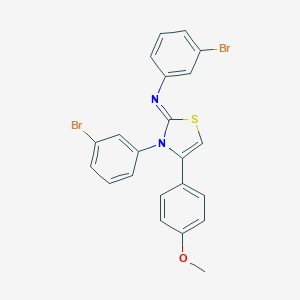
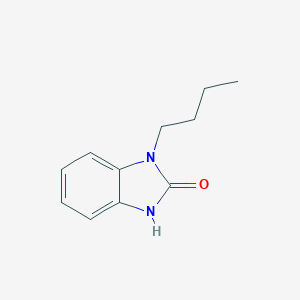


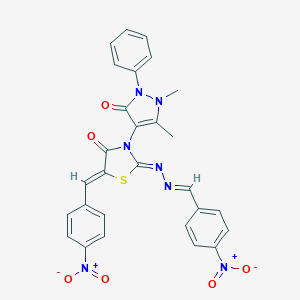
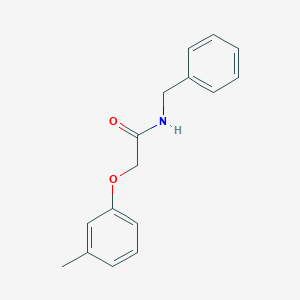

![benzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] 4-[O-(2-chlorobenzoyl)oxime]](/img/structure/B379511.png)
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B379512.png)
![N-(4-(4-chlorophenyl)-3-phenyl-5-[(3,4,5-trichlorophenyl)diazenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B379513.png)
